Cas no 65943-30-8 (5-(4-Bromophenyl)-1,2,4-triazin-3-amine)

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 化学的及び物理的性質
名前と識別子
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- 1,2,4-Triazin-3-amine, 5-(4-bromophenyl)-
- 5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE
- 5-(4-Bromophenyl)-1,2,4-triazin-3-amine
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- MDL: MFCD06739743
- インチ: InChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
- InChIKey: YVDVINSIUHWSPX-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Br)C2=CN=NC(=N)N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
5-(4-Bromophenyl)-1,2,4-triazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26746-0.1g |
5-(4-bromophenyl)-1,2,4-triazin-3-amine |
65943-30-8 | 95% | 0.1g |
$98.0 | 2023-09-11 | |
Enamine | EN300-26746-0.25g |
5-(4-bromophenyl)-1,2,4-triazin-3-amine |
65943-30-8 | 95% | 0.25g |
$142.0 | 2023-09-11 | |
Enamine | EN300-26746-0.5g |
5-(4-bromophenyl)-1,2,4-triazin-3-amine |
65943-30-8 | 95% | 0.5g |
$271.0 | 2023-09-11 | |
TRC | B804868-25mg |
5-(4-Bromophenyl)-1,2,4-triazin-3-amine |
65943-30-8 | 25mg |
$ 50.00 | 2022-06-06 | ||
TRC | B804868-250mg |
5-(4-Bromophenyl)-1,2,4-triazin-3-amine |
65943-30-8 | 250mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-26746-2.5g |
5-(4-bromophenyl)-1,2,4-triazin-3-amine |
65943-30-8 | 95% | 2.5g |
$726.0 | 2023-09-11 | |
1PlusChem | 1P00FM8K-100mg |
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |
65943-30-8 | 95% | 100mg |
$178.00 | 2024-04-22 | |
1PlusChem | 1P00FM8K-2.5g |
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |
65943-30-8 | 95% | 2.5g |
$960.00 | 2024-04-22 | |
1PlusChem | 1P00FM8K-250mg |
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |
65943-30-8 | 95% | 250mg |
$231.00 | 2024-04-22 | |
1PlusChem | 1P00FM8K-1g |
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |
65943-30-8 | 95% | 1g |
$521.00 | 2024-04-22 |
5-(4-Bromophenyl)-1,2,4-triazin-3-amine 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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5. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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10. Book reviews
5-(4-Bromophenyl)-1,2,4-triazin-3-amineに関する追加情報
Introduction to 5-(4-Bromophenyl)-1,2,4-triazin-3-amine (CAS No. 65943-30-8)
5-(4-Bromophenyl)-1,2,4-triazin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 65943-30-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a triazine core substituted with a 4-bromophenyl group at the 5-position and an amine group at the 3-position. The structural arrangement of this compound imparts unique chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The triazine ring system is a well-documented pharmacophore in drug discovery, renowned for its ability to interact with various biological targets. The introduction of a 4-bromophenyl moiety enhances the compound's lipophilicity and electronic properties, which can be exploited to modulate receptor binding affinities. Additionally, the presence of an amine group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine as a lead compound for addressing challenging therapeutic targets. Studies have demonstrated its interactions with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents.
In the context of medicinal chemistry, the synthesis of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine has been optimized through various methodologies to improve yield and purity. Modern synthetic approaches leverage transition-metal catalysis and green chemistry principles to minimize waste and enhance efficiency. These innovations not only streamline the production process but also align with global sustainability goals in pharmaceutical manufacturing.
The biological evaluation of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine has revealed intriguing pharmacological profiles. Preclinical studies indicate that this compound exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways. Moreover, its ability to cross the blood-brain barrier has opened avenues for exploring its potential in central nervous system disorders. These findings underscore the importance of structural diversity in drug design and highlight the need for further investigation into its mechanism of action.
From a chemical biology perspective, 5-(4-Bromophenyl)-1,2,4-triazin-3-amine serves as a versatile building block for generating libraries of analogs. By systematically modifying substituents on the triazine ring or introducing additional functional groups, researchers can explore new chemical spaces and uncover novel bioactivities. This approach is particularly valuable in hit-to-lead optimization campaigns, where subtle structural changes can significantly enhance potency and selectivity.
The role of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine in interdisciplinary research is also noteworthy. Its applications extend beyond traditional pharmaceutical development into agrochemicals and material science. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides due to their stability and reactivity under various conditions. Such cross-disciplinary utility underscores the broad impact of heterocyclic chemistry on modern science.
Looking ahead, future research on 5-(4-Bromophenyl)-1,2,4-triazin-3-amine should focus on elucidating its detailed pharmacological mechanisms and exploring its potential in personalized medicine. Advances in high-throughput screening technologies will enable rapid assessment of large compound libraries derived from this scaffold. Additionally, collaborations between academic institutions and industry partners will be crucial for translating laboratory findings into clinical applications.
In conclusion,5-(4-Bromophenyl)-1,2,4-triazin-3-amine (CAS No. 65943-30-8) represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of chemical properties and biological relevance positions it as a cornerstone in contemporary drug development efforts. As research continues to uncover new applications for this compound,5-(4-Bromophenyl)-1,2,4-triazin-3-amine is poised to play an increasingly important role in addressing unmet medical needs worldwide.
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